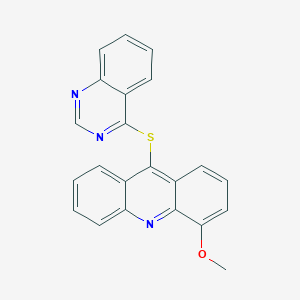
Acridine, 4-methoxy-9-(4-quinazolinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 4-methoxy-9-(4-quinazolinylthio)-, also known as AQM, is a heterocyclic compound that belongs to the acridine family. AQM has been widely studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of Acridine, 4-methoxy-9-(4-quinazolinylthio)- is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and apoptosis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
生化学的および生理学的効果
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues and organs. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage and degeneration.
実験室実験の利点と制限
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to have low toxicity and side effects, making it a promising candidate for further development as a therapeutic agent. However, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has some limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on Acridine, 4-methoxy-9-(4-quinazolinylthio)-, including the development of new synthesis methods to improve yield and purity, the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy, and the exploration of its potential therapeutic applications in various diseases. Acridine, 4-methoxy-9-(4-quinazolinylthio)- may also be used as a tool compound to study the mechanisms of action of various signaling pathways and cellular processes. In addition, the combination of Acridine, 4-methoxy-9-(4-quinazolinylthio)- with other therapeutic agents may enhance its anti-tumor, anti-inflammatory, and neuroprotective effects, providing new treatment options for patients with various diseases.
合成法
The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- involves the reaction of 4-methoxy-2-nitroaniline with 4-chlorobenzenethiol, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
科学的研究の応用
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis and metastasis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
102244-09-7 |
|---|---|
製品名 |
Acridine, 4-methoxy-9-(4-quinazolinylthio)- |
分子式 |
C22H15N3OS |
分子量 |
369.4 g/mol |
IUPAC名 |
4-methoxy-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C22H15N3OS/c1-26-19-12-6-9-16-20(19)25-18-11-5-2-7-14(18)21(16)27-22-15-8-3-4-10-17(15)23-13-24-22/h2-13H,1H3 |
InChIキー |
GZJPZOPERAXWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
その他のCAS番号 |
102244-09-7 |
同義語 |
4-methoxy-9-quinazolin-4-ylsulfanyl-acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
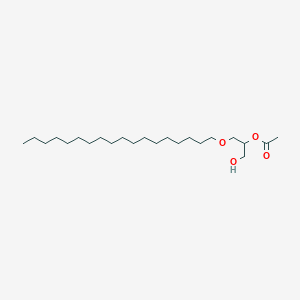
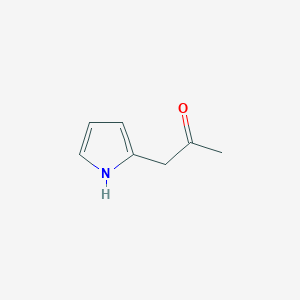
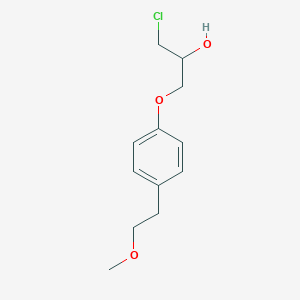
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
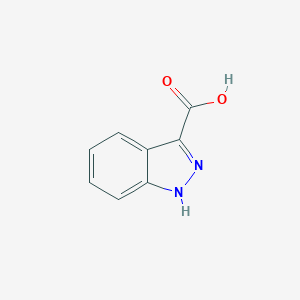
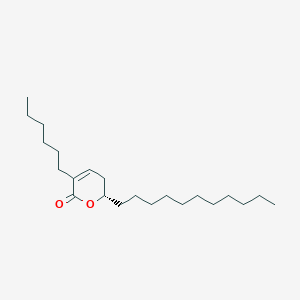
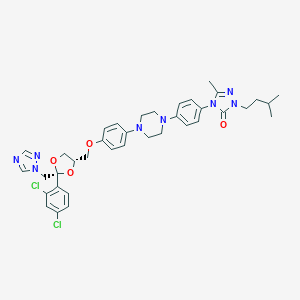
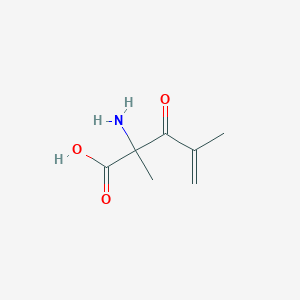
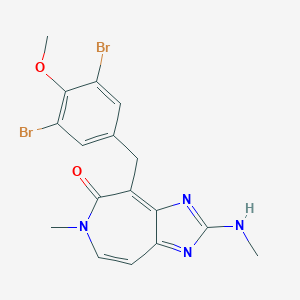
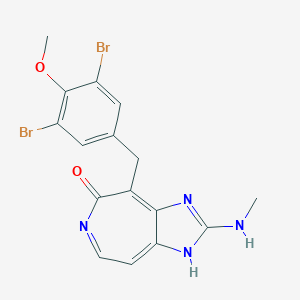
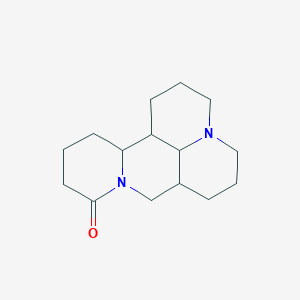
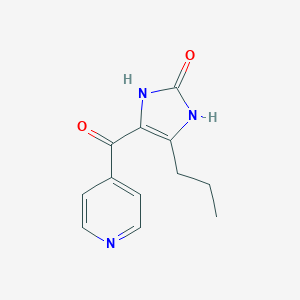
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)